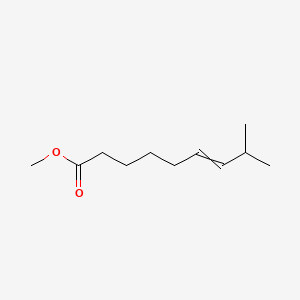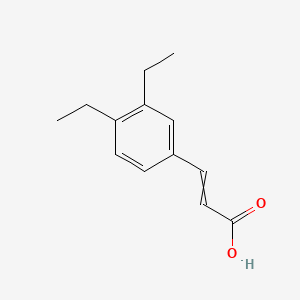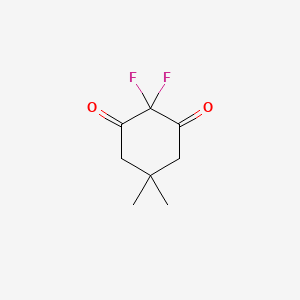
2-Amino-6,6,6-trifluorohexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride is a synthetic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a hexanoic acid derivative.
Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed.
Purification: The final product is purified using crystallization, filtration, and drying techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Methyl derivatives.
Substitution Products: Amides, esters.
Aplicaciones Científicas De Investigación
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The hydrochloride salt form increases the compound’s solubility in aqueous environments, facilitating its use in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
- (S)-2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
Uniqueness
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride is unique due to its longer carbon chain, which may influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11ClF3NO2 |
|---|---|
Peso molecular |
221.60 g/mol |
Nombre IUPAC |
2-amino-6,6,6-trifluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)3-1-2-4(10)5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
Clave InChI |
DRKZIKWYFVGROA-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)N)CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)

![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)

![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)


